![molecular formula C10H12N2O8 B106555 Orotidine CAS No. 314-50-1](/img/structure/B106555.png)
Orotidine
Overview
Description
Orotidine, also known as orotidine 5'-monophosphate (OMP), is a nucleotide that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is an intermediate in the metabolic pathway that converts orotic acid to uridine monophosphate (UMP), the last step in the de novo synthesis of pyrimidine nucleotides. Orotidine is formed by the action of orotate phosphoribosyltransferase, which adds a ribose phosphate group to orotic acid, and is subsequently decarboxylated to UMP by orotidine 5'-monophosphate decarboxylase .
Synthesis Analysis
The synthesis of orotidine and its derivatives has been a subject of interest due to its biological significance. Research has shown that orotidine can be synthesized enzymatically from orotic acid using yeast orotate phosphoribosyltransferase and inorganic pyrophosphatase . Additionally, bacterial cultures such as E. coli B have been used to prepare orotidine-5'-phosphate and uridine-5'-phosphate, highlighting the potential for microbial production of these compounds .
Molecular Structure Analysis
The molecular structure of orotidine has been elucidated through various studies. It has been determined that orotidine is a ribofuranoside of orotic acid, specifically 1-β-D-ribofuranosyluracil-6-carboxylic acid. This was confirmed by spectrophotometric studies and metaperiodate oxidation, which indicated that the sugar residue is linked at the #1 position of the pyrimidine ring .
Chemical Reactions Analysis
Orotidine 5'-monophosphate decarboxylase is the enzyme responsible for the decarboxylation of orotidine to form uridine monophosphate. This reaction is remarkable for the rate enhancement it provides, which is one of the largest known for any enzyme. The enzyme's active site binds the orotidine molecule and facilitates the removal of the carboxyl group from the pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of orotidine have been studied through various methods, including spectrophotometry. The ultraviolet absorption spectra of orotidine and its derivatives have been measured, providing insights into the structure and behavior of these compounds in aqueous solutions . The enzyme orotidine 5'-monophosphate decarboxylase has been characterized structurally, revealing a TIM-barrel fold and an active site with a unique array of alternating charges that contribute to the enzyme's catalytic proficiency .
Scientific Research Applications
1. Role in Pyrimidine Nucleotide Metabolism
Orotidine plays a significant role in pyrimidine nucleotide metabolism. For example, it has been found to accumulate in human erythrocytes during allopurinol therapy, particularly in patients with renal failure or Lesch-Nyhan syndrome, suggesting a link to pyrimidine nucleotide metabolism derangements during such therapies (Simmonds et al., 1991).
2. Importance in Enzymatic Catalysis
Orotidine is critical in the study of orotidine 5'-monophosphate decarboxylase, an enzyme facilitating the conversion of orotidine 5'-monophosphate to uridine 5'-monophosphate, crucial in the biosynthesis of pyrimidine nucleotides. The structural and mechanistic studies of this enzyme provide insights into its catalytic power and potential drug targets (Wu et al., 2000).
3. Therapeutic Potential in Disease Models
Research shows that alterations in orotidine metabolism, such as in cases of leukemic mice treated with 5-azacytidine, can be linked to drug resistance mechanisms, highlighting its potential importance in understanding and treating diseases like leukemia (Veselý et al., 1968).
4. Diagnostic and Biochemical Analysis
Orotidine is used in diagnostic assays, such as colorimetric assays for orotic acid and orotidine in urine, which are crucial for understanding and diagnosing metabolic disorders (Harris & Oberholzer, 1980).
5. Educational and Research Tool in Biochemistry
It serves as a central theme in integrated, research-based biochemistry laboratory courses, exemplifying enzyme assays, protein purification, and enzymatic characterization processes (Smiley, 2002).
6. Studies in Drug Design and Inhibition
Orotidine's interaction with enzymes has been instrumental in the design of enzyme inhibitors, with implications for treating various diseases, including RNA viral and parasitic infections (Poduch et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O8/c13-2-4-6(15)7(16)8(20-4)12-3(9(17)18)1-5(14)11-10(12)19/h1,4,6-8,13,15-16H,2H2,(H,17,18)(H,11,14,19)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCRAVPPBFWEJD-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953435 | |
Record name | 6-Hydroxy-2-oxo-3-pentofuranosyl-2,3-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Orotidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Orotidine | |
CAS RN |
314-50-1 | |
Record name | Orotidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orotidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-2-oxo-3-pentofuranosyl-2,3-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OROTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B350MC02GZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Orotidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 400 °C | |
Record name | Orotidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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